N-[2-(2,3-dimethylanilino)-2-oxoethyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(2,3-dimethylanilino)-2-oxoethyl]cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring attached to a carboxamide group, which is further linked to a 2-oxoethyl group bonded to a 2,3-dimethylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylanilino)-2-oxoethyl]cyclohexanecarboxamide typically involves the following steps:
Formation of 2,3-dimethylaniline: This can be achieved by the alkylation of aniline with methanol in the presence of an acid catalyst.
Preparation of the 2-oxoethyl intermediate: This involves the reaction of 2,3-dimethylaniline with an appropriate acylating agent to introduce the 2-oxoethyl group.
Cyclohexanecarboxamide formation: The final step involves the coupling of the 2-oxoethyl intermediate with cyclohexanecarboxylic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and the use of advanced catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylanilino)-2-oxoethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[2-(2,3-dimethylanilino)-2-oxoethyl]cyclohexanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-[2-(2,3-dimethylanilino)-2-oxoethyl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with a dimethylamino group attached to a phenyl group.
2,3-Dimethylaniline: An aniline derivative with methyl groups at the 2 and 3 positions.
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide: A similar compound with a different substituent on the propanamide group.
Uniqueness
N-[2-(2,3-dimethylanilino)-2-oxoethyl]cyclohexanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexane ring and carboxamide group contribute to its stability and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-7-6-10-15(13(12)2)19-16(20)11-18-17(21)14-8-4-3-5-9-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAIWLLDWWSQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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